Perfluorohexanesulfonate
Overview
Description
Perfluorohexanesulfonate is a synthetic chemical compound belonging to the class of per- and polyfluoroalkyl substances. It is an anionic fluorosurfactant and a persistent organic pollutant with bioaccumulative properties. This compound is known for its high thermal and chemical stability, making it a valuable ingredient in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorohexanesulfonate is typically synthesized through the electrochemical fluorination of hexanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms on the hexane backbone. The reaction conditions include maintaining a low temperature and using a platinum or nickel electrode to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale electrochemical fluorination reactors. The process is carefully controlled to ensure the complete fluorination of the hexane backbone, resulting in a highly stable and hydrophobic compound. The final product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Perfluorohexanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonic acid functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a basic medium and elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of sulfonic acid derivatives.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonic acid group to a sulfonate ester.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and other fluorinated compounds .
Scientific Research Applications
Perfluorohexanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a dispersing agent.
Mechanism of Action
Perfluorohexanesulfonate exerts its effects primarily through its strong binding affinity to proteins such as human serum albumin. This binding is facilitated by electrostatic forces and hydrogen bonds. The compound’s hydrophobic and lipophobic nature allows it to interact with various biological molecules, affecting their structure and function. In particular, it can alter the local structure around active sites and inhibit enzymatic activities .
Comparison with Similar Compounds
- Perfluorooctane sulfonate
- Perfluorobutane sulfonate
- Perfluorooctanoic acid
Comparison: Perfluorohexanesulfonate is unique due to its six-carbon fluorocarbon chain, which provides a balance between hydrophobicity and lipophobicity. Compared to longer-chain compounds like perfluorooctane sulfonate, it has a shorter half-life in human blood but still exhibits significant bioaccumulative properties. Its shorter chain length also makes it less toxic than longer-chain perfluoroalkyl substances .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDEAJFRJCDMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13O3S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873012 | |
Record name | Perfluorohexanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108427-53-8 | |
Record name | Perfluorohexanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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